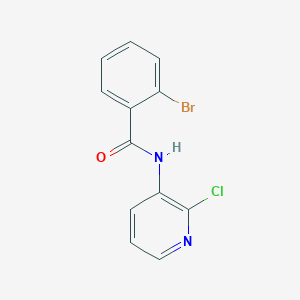
Derpanicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Derpanicate is a cholesterol inhibitor developed for the treatment of hyperlipidaemia. Its molecular formula is C46H54N8O12S2, and it has a molecular weight of 975.097. The compound was initially developed by Edmond Pharma SRL, but its preregistration was discontinued in Italy and Switzerland .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Derpanicate involves multiple steps, including the esterification of nicotinic acid with N,N’-dithio-bis(ethyleneiminocarbonylethylene) and subsequent reactions with ®-2,4-dihydroxy-3,3-dimethylbutyramide. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to maintain consistent production rates. The process would also involve rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Derpanicate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Derivatives with increased oxygen content.
Reduction: Derivatives with reduced functional groups.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying cholesterol inhibition mechanisms.
Biology: Investigated for its effects on cellular cholesterol levels and related metabolic pathways.
Medicine: Explored as a potential treatment for hyperlipidaemia and other cholesterol-related conditions.
Industry: Potential use in the development of cholesterol-lowering drugs and related pharmaceutical products.
Mécanisme D'action
Derpanicate exerts its effects by inhibiting cholesterol synthesis. It targets specific enzymes involved in the cholesterol biosynthesis pathway, leading to a reduction in overall cholesterol levels. The compound interacts with molecular targets such as HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Comparaison Avec Des Composés Similaires
Atorvastatin: Another cholesterol-lowering drug that inhibits HMG-CoA reductase.
Simvastatin: Similar mechanism of action as Derpanicate, used to lower cholesterol levels.
Rosuvastatin: A potent cholesterol inhibitor with a similar target pathway.
Uniqueness of this compound: this compound is unique due to its specific molecular structure, which allows for targeted inhibition of cholesterol synthesis with potentially fewer side effects compared to other cholesterol inhibitors. Its distinct chemical composition and stereochemistry contribute to its effectiveness and specificity in reducing cholesterol levels .
Propriétés
Numéro CAS |
99518-29-3 |
|---|---|
Formule moléculaire |
C46H54N8O12S2 |
Poids moléculaire |
975.1 g/mol |
Nom IUPAC |
[(3R)-4-[[3-[2-[2-[3-[[(2R)-3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58)/t37-,38-/m0/s1 |
Clé InChI |
MEFAKOINNJLWFO-UWXQCODUSA-N |
SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
SMILES isomérique |
CC(C)(COC(=O)C1=CN=CC=C1)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
SMILES canonique |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B1622941.png)
![2-Methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622942.png)












